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Assay Type Target
Potency
(pIC50)

Potency
(IC50)

Selectivity Notes

Biochemical Assay
(TR-FRET) [1] [2]

BRD9 7.3 [2] [3] 50 nM [2] >700-fold selective over BET family;

~200-fold selective over BRD7 [1]
[2]

Cellular Assay
(NanoBRET) [2] [4] [3]

BRD9 6.8 [2] [3] 158 nM [2] >625-fold selective over BET
member BRD3 in HUT-78 cells [2]

Biochemical Assay
(TR-FRET) [1] [2]

BRD4
(BD1)

5.3 [2] ~11 μM*
[2]

Used as a reference for selectivity
over the BET family [1]

Note: The IC50 for BRD4 is listed as "11 nM" on one probe card, but this is inconsistent with the stated

pIC50 of 5.3 and the >700-fold selectivity. A pIC50 of 5.3 corresponds to an IC50 of approximately 5 μM.

The value in the table reflects this calculation for accuracy [2].

Experimental Protocols for Profiling I-BRD9

The characterization of I-BRD9 relied on several key methodologies to confirm its binding potency and

cellular activity.

TR-FRET Binding Assay: This biochemical assay measured direct binding to the BRD9
bromodomain. The protocol involved incubating BRD9 protein with a fluorescent tracer ligand in the

presence of I-BRD9. The signal decrease, measured via time-resolved fluorescence resonance
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energy transfer (TR-FRET), indicated displacement of the tracer by the inhibitor, allowing for

calculation of binding affinity (pIC50/IC50) [1] [4].
Cellular NanoBRET Assay: This method confirmed target engagement in a live-cell context. Cells

were co-transfected with NanoLuc-BRD9 (a luminescent-tagged BRD9) and HaloTag-Histone H3.3
[4]. A fluorescent ligand bound to BRD9, and upon adding the luciferase substrate, energy transfer

(BRET) occurred if the ligand was bound. I-BRD9 displaced the fluorescent ligand, reducing the
BRET signal and providing a cellular IC50 value [4].

Selectivity Profiling: Broad selectivity was confirmed using BROMOscan profiling against a panel of
34 bromodomains, showing >70-fold selectivity for BRD9 over all others tested [1] [2]. Cellular

selectivity was demonstrated through chemoproteomic profiling, where I-BRD9 effectively
competed for binding to endogenous BRD9 but not BRD3 in HUT-78 cell lysates [2] [4].

Structural Basis and Rational Design

I-BRD9 was developed through structure-based design to exploit key architectural differences between

BRD9 and other bromodomains [1] [5]. A crucial distinction is the gatekeeper residue at the entrance of the

acetyl-lysine binding pocket. In BRD9, this residue is a tyrosine (Tyr106), which is bulkier than the

isoleucine found in the equivalent position in BRD4 [1]. I-BRD9 was designed to accommodate this

tyrosine, enabling high selectivity for BRD9 over the BET family [1]. The binding mode of I-BRD9 to

BRD9 has been confirmed by X-ray crystallography (PDB ID: 4UIW) [2].

Research Applications in Oncology

I-BRD9 has been used as a tool to investigate the biological role of BRD9 in various cancers, revealing it

often functions as an oncogene.

Acute Myeloid Leukemia (AML): Treatment of AML cell lines with I-BRD9 significantly reduced cell

growth, decreased DNA synthesis (EdU incorporation), and induced apoptosis, as shown by the
cleavage of PARP, Caspase-9, and Caspase-3 [6].

Gallbladder Cancer (GBC): I-BRD9 inhibited the proliferation of GBC cell lines and suppressed
tumor growth in a mouse model. Mechanistically, it was found to downregulate CST1 and inhibit the

PI3K/AKT signaling pathway, which is crucial for cancer cell survival [7].
Multiple Myeloma (MM): Research shows that targeting BRD9 with inhibitors like I-BRD9 can

synergize with immunomodulatory drugs (IMiDs) to block MM cell proliferation, suggesting a
potential strategy to overcome drug resistance [8].
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The following diagram illustrates the mechanistic role of BRD9 and the action of I-BRD9 in cancer

pathways, based on findings from these studies.
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Mechanism of BRD9 in cancer and I-BRD9 inhibition, synthesized from research findings [6] [7] [8].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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